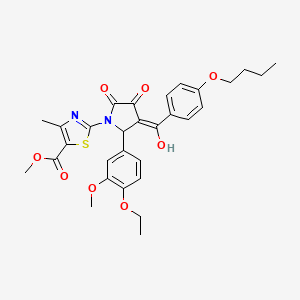

Methyl 2-(3-(4-butoxybenzoyl)-2-(4-ethoxy-3-methoxyphenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate

Description

Methyl 2-(3-(4-butoxybenzoyl)-2-(4-ethoxy-3-methoxyphenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate (CAS: 618071-73-1) is a structurally complex heterocyclic compound featuring a pyrrolidone-thiazole core. This molecule incorporates multiple functional groups: a 4-butoxybenzoyl moiety, a 4-ethoxy-3-methoxyphenyl substituent, a hydroxyl group, and a methyl ester at the thiazole ring.

Properties

CAS No. |

618071-73-1 |

|---|---|

Molecular Formula |

C30H32N2O8S |

Molecular Weight |

580.6 g/mol |

IUPAC Name |

methyl 2-[(3E)-3-[(4-butoxyphenyl)-hydroxymethylidene]-2-(4-ethoxy-3-methoxyphenyl)-4,5-dioxopyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate |

InChI |

InChI=1S/C30H32N2O8S/c1-6-8-15-40-20-12-9-18(10-13-20)25(33)23-24(19-11-14-21(39-7-2)22(16-19)37-4)32(28(35)26(23)34)30-31-17(3)27(41-30)29(36)38-5/h9-14,16,24,33H,6-8,15H2,1-5H3/b25-23+ |

InChI Key |

MXTWWSWBTWLFEJ-WJTDDFOZSA-N |

Isomeric SMILES |

CCCCOC1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)C3=NC(=C(S3)C(=O)OC)C)C4=CC(=C(C=C4)OCC)OC)/O |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)C3=NC(=C(S3)C(=O)OC)C)C4=CC(=C(C=C4)OCC)OC)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a family of pyrrolidone-thiazole derivatives with variations in substituents and ester groups. Below is a systematic comparison with structurally analogous compounds from the evidence:

Table 1: Structural and Functional Group Comparisons

Key Findings :

Ester Group Variations: Methyl esters (e.g., 618071-73-1) typically exhibit lower molecular weight and higher volatility compared to ethyl or allyl esters (e.g., 617695-28-0, 618071-83-3). The ethyl ester in 617695-28-0 may enhance metabolic resistance due to reduced susceptibility to esterase cleavage .

Aromatic Substituent Modifications :

- The 4-ethoxy-3-methoxyphenyl group in the target compound provides electron-donating effects, which could stabilize charge-transfer interactions. In contrast, the pyridinyl group in 609796-51-2 introduces basicity, improving aqueous solubility .

- Halogenated analogs (e.g., 371220-53-0 with bromophenyl) are absent in the target compound, suggesting intentional avoidance of heavy atoms for reduced toxicity or regulatory compliance .

Thiazole and Pyrrolidone Core Stability :

- All analogs retain the 4-hydroxy-5-oxopyrrolidine-thiazole scaffold, critical for maintaining planar geometry and hydrogen-bonding capacity. Substituent variations likely tune electronic properties (e.g., electron-withdrawing groups in 618071-83-3) without destabilizing the core .

Table 2: Hypothetical Physicochemical Properties (Inferred)

| Property | Target Compound (618071-73-1) | Ethyl Analog (617695-28-0) | Pyridinyl Derivative (609796-51-2) |

|---|---|---|---|

| Molecular Weight | ~550 g/mol | ~564 g/mol | ~560 g/mol |

| LogP (Predicted) | ~3.5 | ~4.0 | ~2.8 |

| Solubility (aq.) | Low | Very Low | Moderate |

| Melting Point | Not reported | Not reported | Not reported |

Research Implications and Limitations

- Structural Insights : The compound’s design avoids halogens and prioritizes methoxy/ethoxy groups, aligning with trends in optimizing bioavailability and synthetic feasibility .

- Data Gaps: No experimental data (e.g., NMR, XRD, bioactivity) are provided in the evidence, limiting direct functional comparisons.

- Synthetic Challenges : The multi-step synthesis implied by the structure (e.g., ’s palladium-catalyzed coupling) may require rigorous optimization to avoid side products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.